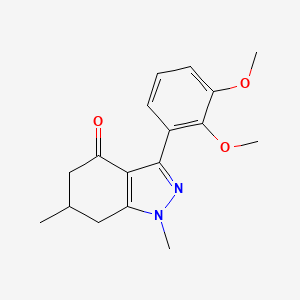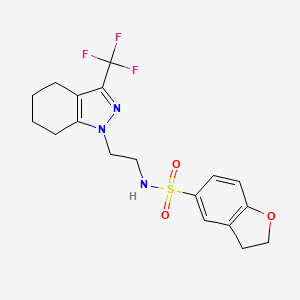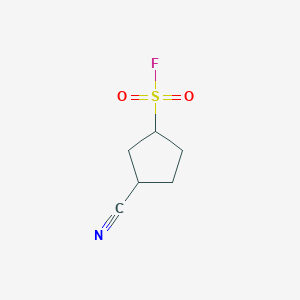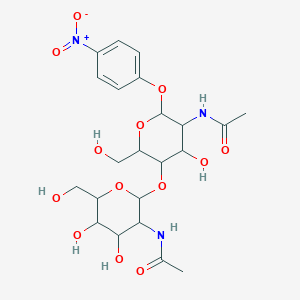![molecular formula C23H17ClO7 B3010942 Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-51-6](/img/structure/B3010942.png)
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate typically involves the reaction of 6-chloro-3-formylchromone with 7-hydroxy-2-oxochromene in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by precipitation with ice-cold water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate can be compared with other coumarin derivatives such as:
4-Methylumbelliferone: Known for its anti-inflammatory and anticancer properties.
Coumarin: The parent compound with anticoagulant and antifungal activities.
7-Hydroxycoumarin: Exhibits antioxidant and antimicrobial activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
propan-2-yl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO7/c1-12(2)29-22(26)11-28-15-4-5-16-17(10-21(25)30-20(16)9-15)18-8-13-7-14(24)3-6-19(13)31-23(18)27/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCHDEKTXYZFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
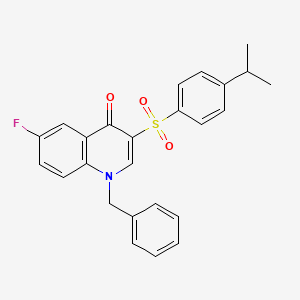
![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3010865.png)
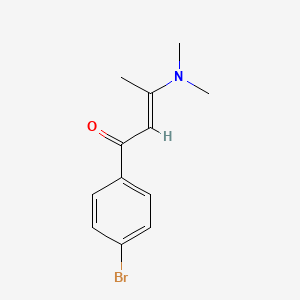
![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)
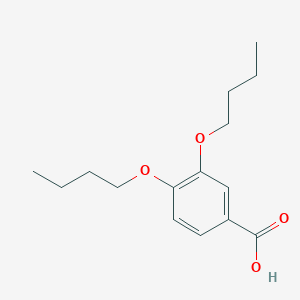
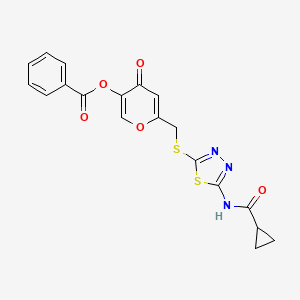
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
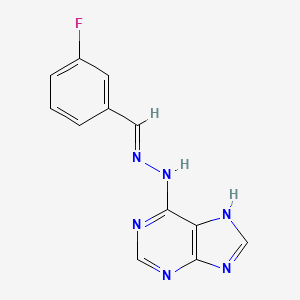
![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)
